

# In-Depth Technical Guide to the Spectroscopic Data of Kanokoside D

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Kanokoside D

Cat. No.: B12300891

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid glycoside, **Kanokoside D**. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and relevant biological signaling pathways.

## Spectroscopic Data

The spectroscopic data presented below is for valerianairidoid I, a compound isolated from Valeriana fauriei with a molecular formula of  $C_{27}H_{44}O_{16}$ , identical to that of **Kanokoside D**. While the original 1977 publication by Endo and Taguchi describing **Kanokoside D** was not available for direct comparison, the identical molecular formula and botanical source strongly suggest that valerianairidoid I and **Kanokoside D** are the same chemical entity.

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides crucial information for the determination of the molecular formula of a compound.

Table 1: HR-ESI-MS Data for **Kanokoside D** (as valerianairidoid I)

Parameter	Value
Molecular Formula	C <sub>27</sub> H <sub>44</sub> O <sub>16</sub>
Ionization Mode	Positive
Adduct Ion	[M+Na] <sup>+</sup>
Calculated m/z	647.2525
Found m/z	647.2522

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of organic molecules. The following tables summarize the NMR data for **Kanokoside D** (as valerianairidoid I) recorded in methanol-d<sub>4</sub> (CD<sub>3</sub>OD).

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Kanokoside D** (as valerianairidoid I) (500 MHz, CD<sub>3</sub>OD)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	5.75	d	8.5
3	6.33	s	
5	2.87	m	
6 $\alpha$	2.05	m	
6 $\beta$	1.68	m	
7	4.15	d	5.5
8	2.55	m	
9	2.37	m	
10 $\alpha$	4.25	dd	12.0, 5.5
10 $\beta$	4.08	dd	12.0, 2.5
1'	4.38	d	8.0
2'	3.25	t	8.0
3'	3.38	t	9.0
4'	3.32	t	9.0
5'	3.28	m	
6 $\alpha$	3.88	dd	12.0, 2.0
6 $\beta$	3.68	dd	12.0, 5.5
1"	4.42	d	8.0
2"	3.20	t	8.0
3"	3.35	t	9.0
4"	3.29	t	9.0
5"	3.23	m	
6 $\alpha$	3.85	dd	12.0, 2.0

6"β	3.65	dd	12.0, 5.5
2"	2.20	d	7.0
3"	2.12	m	
4"	0.98	d	6.5

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Kanokoside D** (as valerianairidoid I) (125 MHz,  $\text{CD}_3\text{OD}$ )

Position	$\delta C$ (ppm)
1	95.2
3	142.0
4	110.5
5	38.1
6	42.5
7	78.9
8	46.2
9	52.8
10	65.4
1'	104.8
2'	75.1
3'	78.0
4'	71.7
5'	77.9
6'	69.8
1"	104.5
2"	75.0
3"	77.8
4"	71.6
5"	77.7
6"	62.8
1'''	174.2
2'''	44.5

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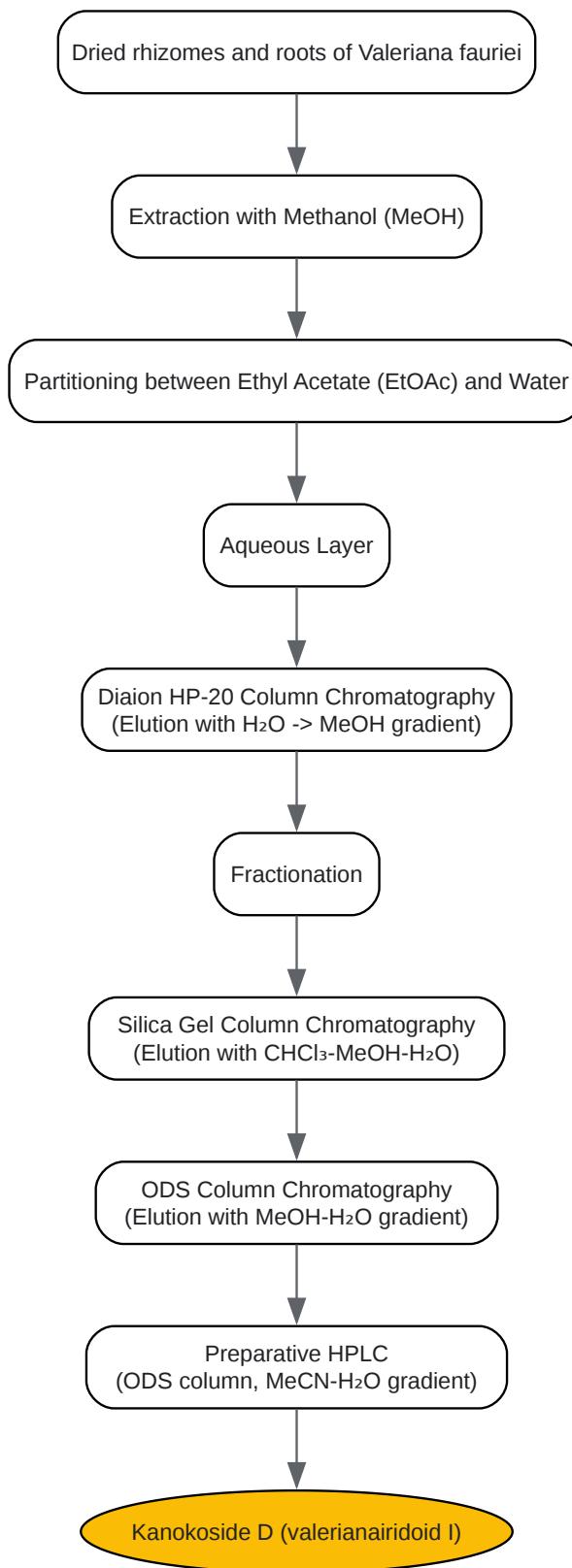
3"	27.0
4"	22.9

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## Experimental Protocols

The following protocols are based on the methods described by Yoshikawa et al. (2022) for the isolation and characterization of valerianairidoid I.

### Isolation of Kanokoside D



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**Figure 1.** Isolation workflow for **Kanokoside D**.

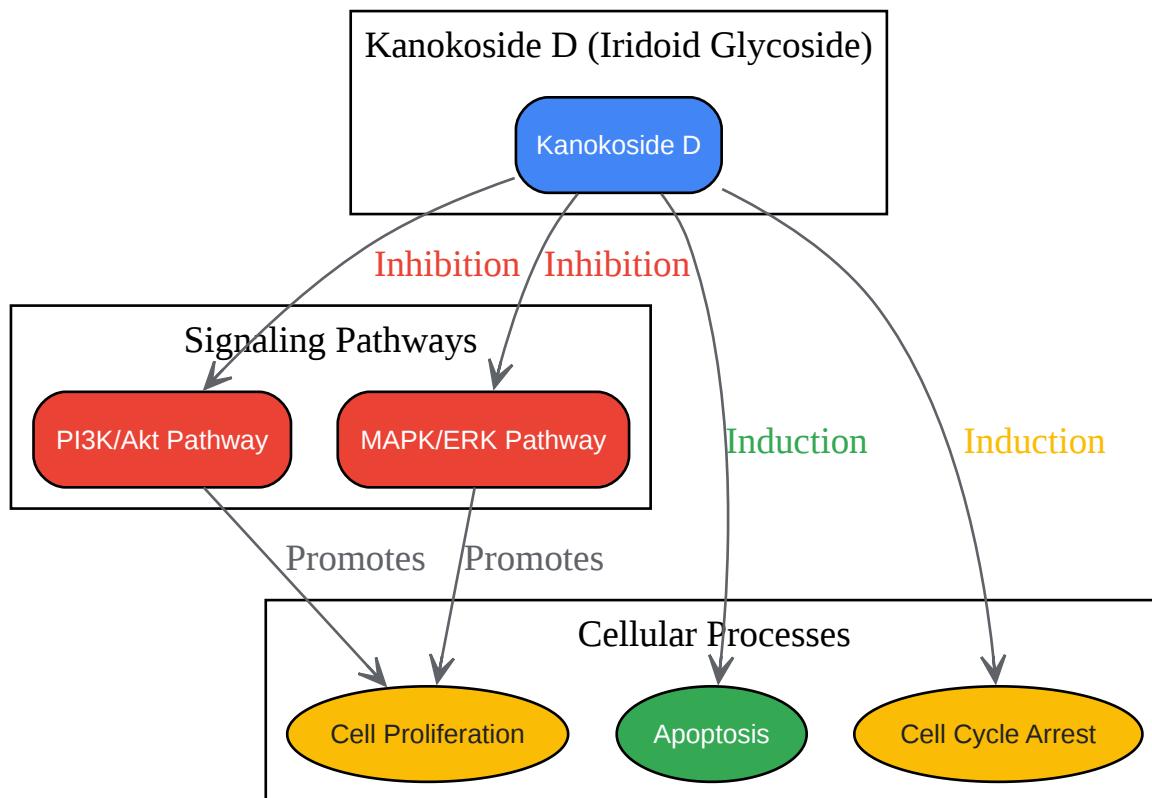
The dried and powdered rhizomes and roots of Valeriana fauriei were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The aqueous layer was subjected to a series of column chromatographic separations, including Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel. The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Kanokoside D**.

## Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution ESI-MS spectra were acquired on a time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. Data was collected in positive ion mode.
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in methanol-d<sub>4</sub> (CD<sub>3</sub>OD). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent signals (CD<sub>3</sub>OD:  $\delta\text{H}$  3.31,  $\delta\text{C}$  49.0). Coupling constants (J) are reported in Hertz (Hz).

## Signaling Pathways

Iridoid glycosides, including **Kanokoside D**, have been reported to exhibit various biological activities, notably anti-proliferative effects against cancer cells. The underlying mechanisms often involve the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

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**Figure 2.** Proposed anti-proliferative signaling pathways of **Kanokoside D**.

**Kanokoside D**, like other iridoid glycosides, is believed to exert its anti-cancer effects through the inhibition of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. By downregulating these pathways, **Kanokoside D** can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Furthermore, it may cause cell cycle arrest, preventing cancer cells from dividing and multiplying. Further research is needed to fully elucidate the specific molecular targets and detailed mechanisms of action of **Kanokoside D**.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)